BE“GHE Foundational & Exploratory

Check Availability & Pricing

spectroscopic data (NMR, IR, MS) for Methyl 3-
amino-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 3-amino-5-fluorobenzoate

Cat. No.: B1307272

A comprehensive analysis of the spectroscopic data for Methyl 3-amino-5-fluorobenzoate, a
valuable intermediate in pharmaceutical and chemical research, is presented in this technical
guide.[1][2][3] This document provides a detailed overview of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, tailored for researchers, scientists,
and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Methyl 3-amino-5-
fluorobenzoate.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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Predicted Coupling
1H NMR Chemical Shift Multiplicity Constant (J, Assignment
(5, ppm) Hz)
Aromatic CH 6.8-7.5 Multiplet Ar-H
NH:z 35-45 Broad Singlet Amine Protons
] Methyl Ester
OCHs ~3.8 Singlet
Protons
Predicted
13C NMR Chemical Shift Assignment
(3, ppm)
Carbonyl C=0 ~166 Ester Carbonyl
) 161 - 164 (d, Carbon bonded
Aromatic C-F

1JCF = 245 Hz)

to Fluorine

Carbon bonded

Aromatic C-NH:z ~148 )
to Amine
Aromatic C- 13 Carbon bonded
COOCHs to Ester
) Aromatic
Aromatic CH 105-120
Carbons
Methyl Ester
OCHs ~52

Carbon

Note: Predicted values are based on analogous compounds such as methyl 3-fluorobenzoate

and methyl 3-aminobenzoate.[4][5]

Table 2: Infrared (IR) Spectroscopy and Mass
Spectrometry (MS) Data
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Spectroscopic Technique Key Absorptions / Fragments  Interpretation
N-H stretching of primary
IR Spectroscopy (cm~1) 3450 - 3300 (two bands) ]
amine
3100 - 3000 Aromatic C-H stretching
1720 - 1700 C=0 stretching of the ester
N-H bending and aromatic
1620 - 1580 i
C=C stretching
Asymmetric C-O-C stretching
1250 - 1200
of the ester
Symmetric C-O-C stretching of
1100 - 1000
the ester
Mass Spectrometry (m/z) 169 Molecular ion (M*)
Loss of methoxy group (-
138 y group (
OCHs3)
Loss of carbomethoxy group (-
110 y group (

COOCH:)

Note: IR data is predicted based on typical functional group absorptions. Mass spectrometry
fragments are predicted based on the structure of Methyl 3-amino-5-fluorobenzoate.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of Methyl 3-amino-5-fluorobenzoate in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds). The solution should
be free of particulate matter.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).
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o Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

o

o Acquire *H and 3C NMR spectra on a 400 MHz or 500 MHz spectrometer.

o For 'H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2
seconds.

o For 3C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a wider
spectral window and a longer acquisition time due to the lower natural abundance and
sensitivity of the 13C nucleus.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Thin Film: Dissolve a small amount of the solid sample in a volatile solvent like methylene
chloride. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the
solvent to evaporate, leaving a thin film of the compound.

o KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry KBr
powder. Press the mixture into a translucent pellet using a hydraulic press.

» Data Acquisition:
o Place the prepared sample in the IR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm™1,

o A background spectrum of the empty sample holder (or pure KBr pellet) should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.
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« lonization: Introduce the sample into the mass spectrometer. Electron Impact (El) or
Electrospray lonization (ESI) can be used. El is a common technique for small organic
molecules and often results in fragmentation, providing structural information.

o Data Acquisition:
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The detector records the abundance of each ion.
o The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for Methyl 3-amino-5-fluorobenzoate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) for Methyl 3-amino-
5-fluorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307272#spectroscopic-data-nmr-ir-ms-for-methyl-3-
amino-5-fluorobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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